Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate: is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl hydrazine with 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, which are of interest due to their potential biological activities .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets .
Medicine: Its derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its derivatives are also used as intermediates in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid
- Benzyl 3-amino-1H-pyrazole-5-carboxylate
- Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
Uniqueness: Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential for membrane permeability. This structural feature can improve its bioavailability and efficacy as a drug candidate compared to other similar compounds .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
benzyl 5-amino-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-15-10(7-11(13)14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,13,14) |
InChI Key |
XAIFXXMHKVBLKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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